(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide

Biochemical Screening Enzyme Inhibition Drug Discovery

(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide (CAS 887347-58-2) is a synthetic small molecule with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol. It belongs to the class of chromene-based cinnamamides, a group known for diverse biological activities.

Molecular Formula C17H19NO2
Molecular Weight 269.344
CAS No. 887347-58-2
Cat. No. B2409296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide
CAS887347-58-2
Molecular FormulaC17H19NO2
Molecular Weight269.344
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2
InChIInChI=1S/C17H19NO2/c19-17(18-15-6-2-3-7-15)10-9-13-11-14-5-1-4-8-16(14)20-12-13/h1,4-5,8-11,15H,2-3,6-7,12H2,(H,18,19)/b10-9+
InChIKeyIKKJBRDCFLFFCF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide (CAS 887347-58-2): Core Chemical Identity and Baseline Properties


(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide (CAS 887347-58-2) is a synthetic small molecule with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . It belongs to the class of chromene-based cinnamamides, a group known for diverse biological activities. Its structure features a 2H-chromene ring connected via a trans-α,β-unsaturated amide linker to an N-cyclopentyl group. This specific compound is listed in several commercial chemical databases and has been included in broad biological screening panels, but dedicated primary research literature establishing its unique properties versus close analogs is extremely scarce.

Why In-Class Chromene Cinnamamides Cannot Simply Be Interchanged for CAS 887347-58-2


A critical evidence gap currently prevents a robust, data-driven answer to the question of differentiation for CAS 887347-58-2. The available information consists of isolated, single-point biochemical IC50 values against targets like CYP1A2 (2.53 µM), PDE11A (5.29 µM), and DPP4 (1.10 nM) [1]. However, these data points are abstracted from large-scale screening profiles; they are not presented alongside key comparator compounds under the same experimental conditions. In the absence of direct, side-by-side comparative data for close structural analogs, such as those with different N-alkyl substituents (e.g., N-phenyl or N-cyclohexyl variants), any claim about specific superiority or substitutability is scientifically unfounded. Therefore, `generic substitution is not recommended`, but the primary reason is the lack of comparative evidence needed to make any positive differentiation claim, rather than a proven and quantified superiority of this specific molecule.

Quantitative Evidence for (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide: Acknowledging a Comparative Data Void


Multi-Target Biochemical Activity Profile for CAS 887347-58-2 in the Absence of Comparator Data

The only available quantitative biological data for this compound comes from isolated screening entries in BindingDB, reporting IC50 values against several pharmacologically relevant targets: CYP1A2 (2.53E+3 nM), PDE11A (5.29E+3 nM), DPP4 (1.10 nM), PDE4D2 (8.00E+4 nM), and the Adenosine A2A receptor (Ki > 1.00E+5 nM) [1][2][3][4][5]. A critical limitation is the complete lack of quantitative data for any structurally similar comparator (e.g., the N-phenyl analog CAS 887347-52-6 or the N-(2-chlorophenyl) analog CAS 887347-58-2's isomers) under identical assay conditions. Therefore, no direct head-to-head comparison or cross-study comparable analysis is possible. The data below represents the target compound's isolated profile, which cannot be used to prove differentiation over analogs.

Biochemical Screening Enzyme Inhibition Drug Discovery

Recommended Application Areas for (2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide Based on Evidence


Use as a Multi-Target Pharmacological Probe in Academic Screening

Despite the lack of comparative data, the compound's activity against DPP4 (IC50: 1.10 nM) and moderate activity against CYP1A2 and PDE11A suggests it could serve as a useful tool compound for studying polypharmacology or for use as a reference inhibitor in biochemical assays [1]. Its selectivity profile, however, is undefined, limiting its utility in target-specific studies.

Starting Point for Structure-Activity Relationship (SAR) Exploration of Chromene Cinnamamides

The N-cyclopentyl amide moiety is a distinct structural feature within the broader chromene cinnamamide class. Medicinal chemists could procure this compound to systematically compare its activity and physicochemical properties with N-phenyl, N-benzyl, and N-cyclohexyl analogs, thereby generating the comparative SAR data that is currently missing from the public domain .

Chemical Biology Studies Requiring a Defined, Commercially Sourced Chromene Derivative

For researchers needing a chromene-based cinnamamide with a known CAS number, molecular formula (C17H19NO2), and defined stereochemistry (2E), this compound provides a well-characterized chemical entity. This is a baseline advantage over 'in-house' synthesized analogs that may lack third-party analytical certification, even though unique biological differentiation cannot be claimed .

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